3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one
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Overview
Description
3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that contains a pyrazinone ring substituted with a chlorine atom and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one typically involves the reaction of 3-chloropyrazin-2-one with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Cycloaddition reactions: The prop-2-yn-1-yl group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiols can be used in the presence of a base.
Cycloaddition reactions: Copper(I) iodide and triethylamine in acetonitrile are commonly used for CuAAC reactions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrazinones.
Cycloaddition reactions: Formation of triazole derivatives.
Oxidation and reduction: Formation of oxidized or reduced pyrazinone derivatives.
Scientific Research Applications
3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one has several applications in scientific research:
Medicinal chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.
Materials science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological studies: It serves as a probe to study various biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom can also participate in hydrogen bonding or halogen bonding interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-(prop-2-yn-1-yl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a pyrazole ring instead of a pyrazinone ring.
3-chloro-1-(prop-2-yn-1-yl)-1H-pyrrole-2,5-dione: Contains a pyrrole ring and is used in similar applications.
Uniqueness
3-chloro-1-(prop-2-yn-1-yl)-1,2-dihydropyrazin-2-one is unique due to its combination of a pyrazinone ring with a prop-2-yn-1-yl group, which provides distinct reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
1602259-62-0 |
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Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.6 |
Purity |
95 |
Origin of Product |
United States |
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